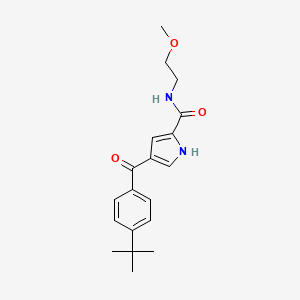

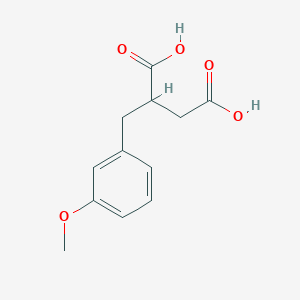

![molecular formula C26H20N4O2 B2659000 2-(3-(9-甲基-6H-吲哚并[2,3-b]喹喔啉-6-基)丙基)异吲哚啉-1,3-二酮 CAS No. 612041-00-6](/img/structure/B2659000.png)

2-(3-(9-甲基-6H-吲哚并[2,3-b]喹喔啉-6-基)丙基)异吲哚啉-1,3-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-(3-(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)propyl)isoindoline-1,3-dione” belongs to the class of 6H-Indolo[2,3-b]quinoxalines . These compounds are known for their pharmacological activities such as antiviral, cytotoxic, and multidrug resistant modulating activities . They are also analogs of a cytotoxic agent ellipticine isolated from Ochrosia elliptica .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of various 6H-indolo[2,3-b]quinoxalines with 4-substituted 2-bromophenylethan-1-ones in a DMSO–K2CO3 system . The presence of a substituent at position 9 of 6H-indolo[2,3-b]quinoxaline does not significantly affect the yield of the reaction products .Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using IR and NMR spectra . For example, the IR spectrum of a similar compound showed peaks at 3435–2921 (C–H), 1684 (C=O), 1601 (C=N), 1595–1455 (C=C Ar), 1237 (С–О–С), 1173 (C–Cl) . The 1H NMR spectrum also provides valuable information about the structure .Chemical Reactions Analysis

The chemical reactions involving these compounds include alkylation with phenacyl bromide . In the presence of electron-withdrawing substituents at position 4 of phenacyl bromide, the rate of the competing Kornblum oxidation reaction increases .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various spectroscopic techniques. For instance, a similar compound was found to be a yellow solid with a melting point of 245–246 °C .科学研究应用

合成与生物活性

- 与2-(3-(9-甲基-6H-吲哚并[2,3-b]喹喔啉-6-基)丙基)异吲哚啉-1,3-二酮结构相似的复杂螺氧吲哚和吲哚喹啉的合成一直是研究的主题,因为它们具有抗病毒特性和DNA嵌入能力等生物活性(Engqvist & Bergman, 2004).

抗病毒和抗癌应用

- 新型6-(2-氨基乙基)-6H-吲哚并[2,3-b]喹喔啉已被证明具有低毒性干扰素诱导剂的潜力,并具有抗病毒特性。一些衍生物,特别是吗啉和4-甲基哌啶,表现出显着的抗病毒活性(Shibinskaya 等,2010).

- 一系列异吲哚并[2,1-a]喹喔啉和吲哚并[1,2-a]喹喔啉衍生物对白血病和乳腺癌细胞系表现出抗增殖活性,表明它们在癌症治疗中的潜力(Desplat 等,2011).

抗菌特性

- 一些含有吲哚啉-2,3-二酮或噻唑烷酮残基的喹喔啉衍生物表现出显着的抗菌活性,特别是那些具有吲哚啉-2,3-二酮部分的衍生物(El-Gendy 等,1995).

DNA嵌入和光诱导抗菌活性

- 吲哚喹啉和1,8-萘啶衍生物因其光诱导抗菌活性和DNA切割能力而受到研究,证明了吲哚喹啉在生物医学应用中的潜力(Mahalingam 等,2013).

药物发现潜力

- 结构与本化合物相似的吲哚喹啉生物碱已显示出广泛的生物活性,包括抗寄生虫、抗真菌、抗菌和降血糖作用,使其成为药物发现中很有希望的支架(Lavrado 等,2010).

抗癌评价

- 某些6H-吲哚并[2,3-b]喹啉衍生物已被合成并评估其抗癌特性,突出了这些化合物在癌症治疗中的潜在治疗应用(Chen 等,2004).

作用机制

未来方向

Future research could focus on the synthesis of new derivatives and study of their chemical behavior . The search for new biologically active compounds remains an important task . Various 6-substituted 6H-indolo[2,3-b]quinoxalines exhibit antiviral activity against vaccinia virus and Indian vesiculovirus , suggesting potential areas for future exploration.

属性

IUPAC Name |

2-[3-(9-methylindolo[3,2-b]quinoxalin-6-yl)propyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N4O2/c1-16-11-12-22-19(15-16)23-24(28-21-10-5-4-9-20(21)27-23)29(22)13-6-14-30-25(31)17-7-2-3-8-18(17)26(30)32/h2-5,7-12,15H,6,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGKRIAXFWYJNGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CCCN5C(=O)C6=CC=CC=C6C5=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

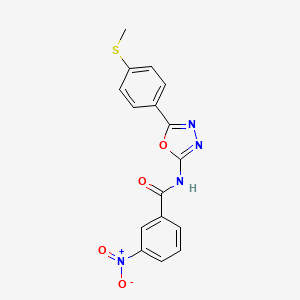

![N-(3-aminopropyl)-3-[cycloheptyl(methyl)amino]-N-methylpropanamide](/img/structure/B2658920.png)

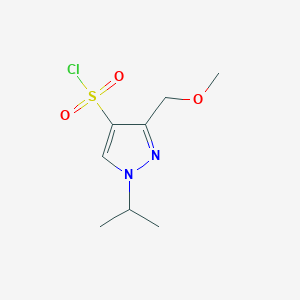

![1-ethyl-5-[(4-methylphenoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2658925.png)

![(4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone](/img/structure/B2658927.png)

![2-(8-oxo-7-(phenylsulfonyl)-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-phenylacetamide](/img/structure/B2658929.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-cyanophenyl)azetidine-3-carboxamide](/img/structure/B2658930.png)

![N-(2,3-dichlorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2658932.png)

![N-(4-chlorophenyl)-2-[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2658937.png)

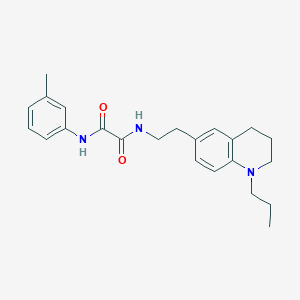

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2658938.png)